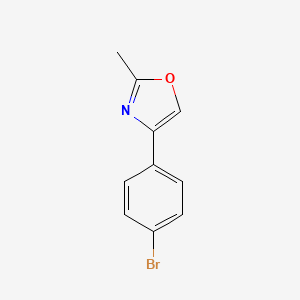

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNURROGBCFQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512084 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-49-2 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and establish a self-validating framework for analysis. This document is intended for professionals in chemical synthesis and drug development who require a robust and reproducible protocol.

Part 1: Strategic Synthesis via Robinson-Gabriel Cyclodehydration

Rationale for Synthetic Route Selection

Several named reactions can yield the oxazole core, including the Van Leusen reaction and the Robinson-Gabriel synthesis.[2][3][4] For the specific substitution pattern of this compound, the Robinson-Gabriel synthesis offers the most direct and efficient pathway.[1][4][5] This classical method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[1][4] This choice is predicated on the commercial availability and straightforward synthesis of the requisite precursors, ensuring a high probability of success and scalability.

The overall synthetic strategy is a two-step process starting from 2-amino-1-(4-bromophenyl)ethanone:

-

Acylation: N-acetylation of the primary amine to form the key 2-acylamino-ketone intermediate.

-

Cyclodehydration: Intramolecular condensation and dehydration to forge the oxazole ring.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the precursor to the final, purified product.

Caption: High-level workflow for the Robinson-Gabriel synthesis of the target oxazole.

Detailed Experimental Protocol

Materials & Reagents:

-

2-Amino-1-(4-bromophenyl)ethanone hydrochloride (≥98%)[6]

-

Acetic anhydride (≥99%)

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Protocol Step 1: Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)acetamide (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-1-(4-bromophenyl)ethanone hydrochloride (5.0 g, 20.0 mmol).

-

Suspension: Suspend the solid in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pyridine (3.5 mL, 44.0 mmol, 2.2 eq) to neutralize the hydrochloride salt and act as a base. Follow with the dropwise addition of acetic anhydride (2.1 mL, 22.0 mmol, 1.1 eq). Rationale: The amine is a stronger nucleophile than the hydroxyl group in p-aminophenol, leading to selective N-acylation over O-acylation.[7] Acetic anhydride is a potent and readily available acylating agent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate as an off-white solid. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Protocol Step 2: Synthesis of this compound (Final Product)

-

Setup: Place the crude N-(2-(4-bromophenyl)-2-oxoethyl)acetamide from the previous step into a 100 mL round-bottom flask.

-

Cyclodehydration: Carefully add 20 mL of concentrated sulfuric acid at 0 °C. Causality: The strong acid protonates the ketone carbonyl, making it more electrophilic. The enol form of the amide carbonyl (or the amide oxygen itself) then acts as the intramolecular nucleophile to initiate cyclization.[8] Subsequent dehydration steps, driven by the strong dehydrating nature of H₂SO₄, lead to the aromatic oxazole ring.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The solution should become homogeneous.

-

Quenching: Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring.

-

Precipitation & Neutralization: A precipitate will form. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield this compound as a pure crystalline solid.[9]

Part 2: Comprehensive Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocol provides a self-validating system where data from orthogonal techniques converge to unequivocally confirm the target structure.

Logic of Structural Elucidation

The confirmation of the final structure relies on piecing together evidence from multiple analytical techniques. Each method provides unique information, and their combination creates an undeniable structural proof.

Caption: Logical flow of how different analytical techniques provide complementary data.

Expected Analytical Data & Protocols

The following table summarizes the expected characterization data for the target compound.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.75 (d, 2H), ~7.55 (d, 2H), ~7.90 (s, 1H), ~2.50 (s, 3H) | Confirms para-substituted aromatic ring, oxazole C5-H, and methyl group protons. |

| ¹³C NMR | Chemical Shift (δ) | ~161 (C2), ~142 (C4), ~123 (C5), ~132, ~128, ~127, ~122 (Aromatic C), ~14 (CH₃) | Confirms carbon skeleton, including oxazole ring carbons and methyl carbon. |

| FT-IR | Wavenumber (cm⁻¹) | ~1620 (C=N str), ~1550 (C=C str), ~1050 (C-O-C str), ~830 (p-subst. bend) | Identifies key functional groups and confirms the presence of the oxazole ring. |

| Mass Spec. | m/z | M⁺ at 237, M⁺+2 at 239 (approx. 1:1 ratio) | Confirms molecular weight (238.08 g/mol ) and presence of one bromine atom.[] |

| Melting Point | Range | Specific range (e.g., 105-107 °C) | Indicator of high purity (narrow melting range). |

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquisition: Record spectra on a 400 MHz or higher spectrometer.[11] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Analysis: The proton spectrum should clearly show the AA'BB' pattern of the p-bromophenyl group, a singlet for the lone proton on the oxazole ring (C5-H), and a singlet for the methyl group. The carbon spectrum should show the expected number of signals corresponding to the unique carbons in the molecule.[12]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Prep: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the oxazole ring system (C=N, C=C, C-O-C) and the aromatic C-H and C-Br vibrations. The absence of a broad -OH or N-H stretch and the absence of a strong C=O stretch confirms the completion of the cyclodehydration.[13]

Protocol: Mass Spectrometry (MS)

-

Sample Prep: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze using an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Analysis: The key diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺ and [C₁₀H₈⁸¹BrNO]⁺.[14] This isotopic signature is definitive proof of a monobrominated compound.

References

-

Wikipedia. Robinson–Gabriel synthesis . Wikimedia Foundation. [Link][1]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition . [Link][15]

-

Wikipedia. Van Leusen reaction . Wikimedia Foundation. [Link][3]

-

PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . National Center for Biotechnology Information. [Link][16]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis . [Link][17]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . [Link][5]

-

ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates . The Journal of Organic Chemistry. [Link][8]

-

Filo. COOH of the following reaction sequence is (HHCOCH - - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1 . [Link][18]

-

NIH National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . [Link][11]

-

ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives . [Link][12]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES . [Link][14]

-

CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate . [Link][13]

-

Chemistry Stack Exchange. While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid? . [Link][7]

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. chemscene.com [chemscene.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. sciforum.net [sciforum.net]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 18. \begin{array} { l } \text { Product } \\\text { (Major) } \\\text { (iii).. [askfilo.com]

"physical and chemical properties of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole"

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: Properties, Characterization, and Synthetic Strategy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 22091-49-2).[] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural attributes, spectral characteristics, and synthetic methodologies pertinent to this heterocyclic compound. By synthesizing theoretical knowledge with practical experimental protocols, this guide aims to serve as an essential resource for the effective utilization of this molecule in research and development endeavors. The strategic inclusion of a bromophenyl moiety offers a versatile handle for further chemical modification, positioning this oxazole derivative as a valuable building block in the synthesis of complex molecular architectures for drug discovery.

Introduction: The Strategic Value of Substituted Oxazoles

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for drug design. The specific compound, this compound, combines this important heterocyclic core with two key substituents: a 2-methyl group and a 4-(4-bromophenyl) group.

The methyl group can influence the molecule's steric profile and lipophilicity, potentially impacting its binding affinity to biological targets. More significantly, the 4-bromophenyl group serves as a crucial synthetic handle. The bromine atom is a versatile functional group for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries. This strategic design makes this compound a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs. Derivatives of bromophenyl-thiazoles, a related heterocycle, have shown promise as antimicrobial and anticancer agents, suggesting a rich pharmacological landscape for the analogous oxazole compounds.[3]

Physicochemical Properties: A Predictive and Experimental Approach

A thorough understanding of a compound's physical properties is foundational to its application in any experimental setting, from reaction setup to formulation development.

Core Compound Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 22091-49-2 | [] |

| Molecular Formula | C₁₀H₈BrNO | [] |

| Molecular Weight | 238.08 g/mol | [] |

| Predicted State | Crystalline Solid | Inferred from Structure |

| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | [4] |

-

Expert Rationale : The presence of two aromatic rings and the overall planarity of the molecule suggest strong intermolecular forces, leading to a predicted crystalline solid state at room temperature. Aryl-substituted oxadiazoles, which are structurally similar, exhibit significantly lower aqueous solubility than their alkylated counterparts.[4] Therefore, this compound is expected to be sparingly soluble in water but readily soluble in common organic solvents.

Experimental Protocol: Melting Point Determination

Trustworthiness through Precision: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid. This protocol ensures high fidelity and reproducibility.

Methodology: Digital Melting Point Apparatus (e.g., Stuart SMP10)

-

Sample Preparation:

-

Ensure the compound is completely dry and free of solvent.

-

Finely crush a small amount of the crystalline solid into a powder using a spatula on a watch glass. This is crucial for uniform heat transfer.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.

-

-

Instrument Setup:

-

Set a starting temperature approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating run can establish an approximate range).

-

Set the heating ramp rate to 1-2°C per minute. A slow ramp rate is essential for accurately observing the melting transition.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid droplet appears (onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion temperature.

-

-

Validation: Perform the measurement in triplicate to ensure consistency and report the average range.

Structural and Spectral Analysis

Structural elucidation is paramount for confirming the identity and purity of a synthesized compound. The following section outlines the expected spectral data and the standardized protocols for their acquisition.

Predicted Spectral Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (~7.5-7.8 ppm). The protons on the bromophenyl ring will appear as an AA'BB' system due to symmetry.

-

Oxazole Proton: A singlet for the proton at the C5 position of the oxazole ring (~7.2-7.5 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C2 position (~2.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expect 10 distinct carbon signals.

-

Oxazole Carbons: C2 (~160 ppm), C4 (~135 ppm), C5 (~125 ppm). These chemical shifts are characteristic of the oxazole ring system.[5]

-

Bromophenyl Carbons: Four signals, including the ipso-carbon attached to the bromine (~122 ppm) and the ipso-carbon attached to the oxazole ring (~129 ppm).

-

Methyl Carbon: A signal in the aliphatic region (~14 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=N and C=C Stretching: Characteristic bands in the 1500-1650 cm⁻¹ region from the oxazole and phenyl rings.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, expect peaks at m/z 237 and 239.

-

Fragmentation: Common fragmentation pathways for methyl-substituted oxazoles include the loss of HCN and CH₃CN, leading to characteristic fragment ions.[6]

-

Experimental Workflow & Protocols

The logical flow for compound characterization is essential for systematic analysis.

Caption: Workflow for Synthesis and Characterization.

Protocol 1: NMR Sample Preparation (for Bruker 400 MHz or similar)

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Install a suitable GC column (e.g., a non-polar DB-5ms column).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Program the GC oven with a temperature gradient (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C). This ensures separation from any minor impurities.

-

-

Injection & Analysis: Inject 1 µL of the sample solution. The compound will be separated by the GC and subsequently ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

-

Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and fragmentation pattern to confirm the compound's identity.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for constructing 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis or related cyclodehydration methods.[7] A plausible synthetic route for this compound starts from commercially available 4-bromoacetophenone.

Caption: Proposed Synthetic Pathway.

Synthetic Rationale:

-

α-Bromination: The synthesis begins with the bromination of 4-bromoacetophenone at the α-carbon. This reaction proceeds via an enol or enolate intermediate and is a standard transformation.

-

Amide Formation: The resulting α-bromoketone is a potent electrophile. Reaction with acetamide provides the N-acylamino ketone intermediate. This step builds the core backbone required for the oxazole ring.

-

Cyclodehydration: The final step is an intramolecular cyclization followed by dehydration. This is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This acid-catalyzed reaction forms the aromatic oxazole ring, which is the thermodynamic product. This general approach is well-established for synthesizing 2,4-disubstituted oxazoles.[8]

Chemical Reactivity

The reactivity of this compound is dictated by its constituent parts:

-

Oxazole Ring: The oxazole ring is aromatic but electron-rich, making it susceptible to electrophilic attack, though it is less reactive than pyrrole or furan. The C5 position is often the most nucleophilic.

-

Bromophenyl Group: The C-Br bond is the most versatile site for further functionalization. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functional groups. This is a cornerstone of modern medicinal chemistry for library synthesis.

Conclusion and Future Outlook

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery and materials science. This guide has provided a detailed overview of its predicted and experimentally verifiable physicochemical properties, a robust set of protocols for its characterization, and a logical synthetic pathway. The true value of this molecule lies in the synthetic versatility afforded by the bromophenyl moiety, which opens the door to extensive SAR studies and the creation of novel chemical matter. Future research will undoubtedly leverage this potential to develop new therapeutic agents and functional materials.

References

- Gomtsyan, A. (2012). Heterocyclic Scaffolds in Medicinal Chemistry: 1,2,4-Oxadiazole. In Discovery of Novel Antiviral Agents. IntechOpen. [Link not available, general reference]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

Springer Nature. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

-

Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate. Georganics. [Link]

-

ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. [Link]

-

SpectraBase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. SpectraBase. [Link]

-

ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. The Royal Society of Chemistry. [Link]

-

Annali di Chimica. (1976). Mass spectrometry of oxazoles. Società Chimica Italiana. [Link]

-

PubMed. (2003). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. National Library of Medicine. [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Drug Targeting. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

-

World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of novel oxazole derivatives of disubstituted N-arylmaleimides. WJPR. [Link]

-

SlideShare. (2024). Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare. [Link]

-

ResearchGate. (2013). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Semantic Scholar. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Canadian Journal of Chemistry. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen Research Portal. [Link]

Sources

- 2. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyloxazole (CAS Number: 22091-49-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-methyloxazole (CAS No. 22091-49-2), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific research on this exact molecule is limited, this document consolidates available data on its physicochemical properties and provides expert insights into its synthesis, characterization, and potential biological activities based on established chemical principles and the known pharmacology of structurally related compounds. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic or material applications of this and similar oxazole derivatives.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Oxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a bromophenyl substituent, as in the case of 4-(4-Bromophenyl)-2-methyloxazole, often enhances the biological efficacy of small molecules and provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Physicochemical Properties of 4-(4-Bromophenyl)-2-methyloxazole

A summary of the known and predicted physicochemical properties of 4-(4-Bromophenyl)-2-methyloxazole is presented in Table 1. These properties are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source |

| CAS Number | 22091-49-2 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| IUPAC Name | 4-(4-bromophenyl)-2-methyl-1,3-oxazole | [3] |

| Synonyms | Oxazole, 4-(4-bromophenyl)-2-methyl- | [2] |

| Predicted logP | 4.1 | [4] |

| Predicted Polar Surface Area | 26.03 Ų | [4] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [4] |

| Predicted Hydrogen Bond Donor Count | 0 | [4] |

Synthetic Strategies for 4-(4-Bromophenyl)-2-methyloxazole

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino ketones.[5][6] This approach involves the cyclodehydration of the acylamino ketone precursor.

Figure 1: Proposed Robinson-Gabriel synthesis workflow for 4-(4-Bromophenyl)-2-methyloxazole.

Experimental Protocol:

-

Acetylation of 2-Amino-1-(4-bromophenyl)ethan-1-one:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1-(4-bromophenyl)ethan-1-one (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-acetamido-1-(4-bromophenyl)ethan-1-one.

-

-

Cyclodehydration to form the Oxazole Ring:

-

To the crude 2-acetamido-1-(4-bromophenyl)ethan-1-one, add concentrated sulfuric acid (2-3 equivalents) cautiously while cooling the flask in an ice bath.

-

Stir the mixture at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(4-Bromophenyl)-2-methyloxazole.

-

Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a versatile and efficient one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8]

Figure 2: Proposed Van Leusen synthesis workflow for 4-(4-Bromophenyl)-2-methyloxazole.

Experimental Protocol:

-

To a solution of 4-bromobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 4-(4-Bromophenyl)-2-methyloxazole. Microwave-assisted variations of this protocol can significantly reduce reaction times.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-(4-Bromophenyl)-2-methyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the oxazole ring proton, and the methyl group. Based on analogous structures, the predicted chemical shifts (in ppm, relative to TMS) are:

-

A singlet for the methyl protons around δ 2.5 ppm.

-

A singlet for the C5-proton of the oxazole ring around δ 7.5-8.0 ppm.

-

Two doublets in the aromatic region (δ 7.5-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) are:

-

Methyl carbon around δ 14 ppm.

-

Aromatic carbons between δ 120-140 ppm.

-

Oxazole ring carbons (C2, C4, C5) in the range of δ 120-165 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 4-(4-Bromophenyl)-2-methyloxazole, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M+ and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.

Proposed HPLC Method:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Potential Biological Activities and Mechanisms of Action

While no specific biological data for 4-(4-Bromophenyl)-2-methyloxazole has been published, the structural motifs present suggest several avenues for investigation.

Anticancer Potential

Many oxazole and bromophenyl-containing compounds have demonstrated significant anticancer activity.[9] The proposed mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Sources

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Showing Compound 2-Ethyl-4-methyloxazole (FDB016987) - FooDB [foodb.ca]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole as a Core Scaffold in Synthetic and Medicinal Chemistry

An in-depth analysis of the structure, properties, and synthetic utility of a key heterocyclic building block for researchers and drug development professionals.

Introduction

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a heterocyclic aromatic compound that serves as a pivotal building block in modern medicinal and materials chemistry. As a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, it belongs to a class of structures known for their presence in biologically active molecules and their utility as versatile synthetic intermediates.[1] The strategic placement of a methyl group at the 2-position and a 4-bromophenyl moiety at the 4-position endows this molecule with a unique combination of stability and reactivity, making it an asset in the synthesis of complex molecular architectures.

The true value of this compound for drug development professionals lies in its dual-functionality. The oxazole core provides a rigid, planar scaffold that can correctly orient substituents for interaction with biological targets, while the bromine atom on the phenyl ring acts as a highly effective "synthetic handle" for elaboration via modern cross-coupling methodologies. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its strategic application in synthetic workflows.

Molecular Structure and Physicochemical Characteristics

The structure of this compound is defined by an aromatic 1,3-oxazole ring. This ring is substituted at the C2 position with a methyl group and at the C4 position with a phenyl ring, which is itself substituted at its para-position with a bromine atom.

Structural Diagram

Caption: 2D molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| CAS Number | 22091-49-2 | [2] |

| IUPAC Name | This compound | |

| Synonyms | Oxazole, 4-(4-bromophenyl)-2-methyl- | [2] |

| Appearance | Typically a white to off-white solid |

Synthesis and Reactivity Profile

Synthetic Strategy

Oxazoles are commonly synthesized via cyclodehydration reactions. A prevalent and robust method is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylamino ketones. For this compound, a logical synthetic precursor would be N-(2-(4-bromophenyl)-2-oxoethyl)acetamide. This intermediate can be readily prepared from 2-bromo-1-(4-bromophenyl)ethan-1-one and acetamide. The subsequent cyclization is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus oxychloride.

Expertise Insight: The choice of a strong dehydrating agent is critical. It facilitates the intramolecular attack of the amide oxygen onto the ketone, followed by elimination of water to form the aromatic oxazole ring. This transformation is generally high-yielding and tolerant of the aryl bromide, a crucial feature for its later use.

Core Reactivity: The Aryl Bromide Handle

The most significant feature of this molecule from a drug development perspective is the C-Br bond on the phenyl ring. This site is a versatile functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions . This allows researchers to strategically connect the this compound core to other fragments, building more complex molecules with tailored biological activities.

Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, linking the core to other aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key pharmacophoric groups.

-

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce unsaturated side chains.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, creating rigid linear linkers.

Caption: Key cross-coupling reactions utilizing the aryl bromide of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound itself is not widely reported, its structural motifs are prevalent in pharmacologically active compounds. The oxazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.

The true utility is as a scaffold. The bromophenyl-oxazole core is frequently used to synthesize derivatives with a range of biological activities, including:

-

Anti-inflammatory Agents: Many compounds containing substituted oxadiazole (a related heterocycle) and bromophenyl groups have demonstrated significant anti-inflammatory effects.[3][4]

-

Antimicrobial and Anticancer Leads: The combination of a halogenated phenyl ring with an azole heterocycle is a common strategy in the design of antimicrobial and anticancer agents.[5] The halogen can participate in halogen bonding and improve membrane permeability, while the azole core provides a rigid framework for binding.

-

Kinase Inhibitors: The planar, aromatic nature of the structure makes it an ideal starting point for developing inhibitors that target the flat, aromatic-rich ATP-binding sites of protein kinases.

Exemplar Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for a representative Suzuki coupling reaction, a cornerstone of modern drug discovery chemistry.

Objective: To synthesize 2-methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole from this compound and p-tolylboronic acid.

Materials:

-

This compound (1.0 eq)

-

p-Tolylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Water (for workup)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 238 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step as the Palladium(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL) and ethanol (2 mL). Stir the suspension for 5 minutes. Add the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).

-

Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- Vertex AI Search. (n.d.). This compound, 98% Purity (GC), C10H8BrNO, 100 mg. Retrieved January 17, 2026.

- Chemdiv. (n.d.). Compound 4-[(4-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 1463808-08-3|3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid. Retrieved January 17, 2026.

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

- Wikipedia. (n.d.). Oxazole. Retrieved January 17, 2026.

- ChemicalBook. (n.d.). 2-(4-bromophenyl)benzo[d]oxazole synthesis. Retrieved January 17, 2026.

- ECHEMI. (n.d.). Buy 5-(4-BROMOPHENYL)-1,3-OXAZOLE from Conier Chem&Pharma Limited. Retrieved January 17, 2026.

- Chemdiv. (n.d.). Compound 4-[(4-acetylanilino)methylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.

- Chemdiv. (n.d.). Compound 2-(4-bromophenyl)-4-[(3-methylanilino)methylidene]-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.

- Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(9), 3763-3769.

-

Gierlich, P., & Gąsiorowska, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. Available at: [Link]

- ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry.

-

Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 678. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. Retrieved January 17, 2026, from [Link]

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 1239589-17-3|Methyl 2-(4-bromophenyl)

- ZORA (Zurich Open Repository and Archive). (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved January 17, 2026.

- Journal of Pharmaceutical Research International. (n.d.). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Retrieved January 17, 2026.

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Derivatives

Foreword: Navigating the Landscape of Oxazole-Based Bioactive Compounds

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. This guide focuses on a specific, yet underexplored, class of these compounds: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives. The introduction of a bromophenyl group at the 4-position and a methyl group at the 2-position of the oxazole ring is anticipated to confer distinct biological activities. The bromine atom, a lipophilic and electron-withdrawing halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets.

While direct and extensive research on this exact substitution pattern is emerging, this guide will synthesize available data on closely related analogues to provide a comprehensive and predictive overview of the biological potential of this compound derivatives. We will delve into their synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and the underlying mechanisms of action, providing researchers and drug development professionals with a solid foundation for further investigation.

I. Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through established synthetic methodologies for oxazole ring formation. A common and efficient approach involves the reaction of a 2-haloketone with an amide. In this case, 2-bromo-1-(4-bromophenyl)ethanone serves as a key precursor.

Synthetic Pathway: A Plausible Route

A logical synthetic route commences with the bromination of 4-bromoacetophenone to yield the α-bromoketone intermediate. This is followed by a cyclocondensation reaction with acetamide to form the desired oxazole ring.

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

-

To a solution of 4-bromoacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at room temperature with constant stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(4-bromophenyl)ethanone.

Step 2: Synthesis of this compound

-

A mixture of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and acetamide (2.0 eq) is heated at 120-140 °C for 2-3 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

II. Potential Anticancer Activity

While specific data for this compound is limited, extensive research on structurally similar compounds, such as 4-(4-bromophenyl)thiazole and 1,3,4-oxadiazole derivatives, strongly suggests significant anticancer potential.[1] These related compounds have demonstrated notable cytotoxicity against various cancer cell lines.

Insights from Analogous Compounds

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast adenocarcinoma cell line.[1] One derivative, in particular, exhibited an IC50 value of 10.5 μM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 μM).[1] This highlights the potential of the 4-bromophenyl moiety in conferring anticancer properties.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 |

| Quinoline-1,3,4-oxadiazole derivative (8c) | HepG2 (Liver) | 0.137 (µg/mL) | Erlotinib | 0.308 (µg/mL) |

| Quinoline-1,3,4-oxadiazole derivative (15a) | MCF-7 (Breast) | 0.164 (µg/mL) | Erlotinib | 0.512 (µg/mL) |

Proposed Mechanism of Action: A Predictive Outlook

The anticancer mechanism of oxazole derivatives is often multifaceted. Based on studies of related compounds, potential mechanisms for this compound derivatives could include:

-

Enzyme Inhibition: Many heterocyclic compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They may also cause a halt in the cell cycle at different phases, preventing cancer cells from dividing and multiplying.

Caption: Plausible anticancer mechanisms of action.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., doxorubicin) for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

III. Potential Antimicrobial Activity

The oxazole nucleus is a common feature in many antimicrobial agents. The presence of the 4-bromophenyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Insights from Analogous Compounds

The antimicrobial potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been investigated against a panel of bacteria and fungi.[1] Certain derivatives exhibited promising activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard drugs like norfloxacin and fluconazole.[1]

| Compound Class | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus | 16.1 | C. albicans | >100 |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | E. coli | 16.1 | A. niger | >100 |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p6) | S. aureus | >100 | C. albicans | 15.3 |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p3) | E. coli | >100 | A. niger | 16.2 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Potential Anti-inflammatory Activity

Oxazole and related 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[2] This activity is often attributed to the inhibition of pro-inflammatory enzymes and mediators.

Insights from Analogous Compounds

A study on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[2] Some derivatives showed anti-inflammatory activity ranging from 33% to 62%, which was comparable to the standard drug Indomethacin (64.3%).[2]

Proposed Mechanism of Action

The anti-inflammatory action of such compounds is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

-

Reaction Mixture: Prepare a reaction mixture containing the this compound derivative at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Heat the mixture at 51°C for 20 minutes.

-

Cooling and Measurement: Cool the mixture and measure the turbidity at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a standard drug.

V. Structure-Activity Relationship (SAR): A Predictive Analysis

Based on the available literature for related oxazole and thiazole derivatives, the following SAR insights can be proposed for this compound derivatives:

-

4-Bromophenyl Group: The presence of the bromophenyl group at the 4-position of the oxazole ring is likely a key determinant of biological activity. The bromine atom's electron-withdrawing nature and lipophilicity can enhance binding to target proteins and improve cell membrane permeability.[1]

-

2-Methyl Group: The small methyl group at the 2-position may contribute to favorable steric interactions within the active site of target enzymes or receptors.

-

Substitutions on the Phenyl Ring: Further substitutions on the bromophenyl ring could modulate the biological activity. Electron-donating or electron-withdrawing groups at different positions may fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While direct experimental data is currently limited, the analysis of structurally related compounds provides a strong rationale for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic route is feasible, and the established protocols for biological evaluation offer a clear path for future research.

Future investigations should focus on the synthesis and comprehensive biological screening of a library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Furthermore, structure-activity relationship studies will be instrumental in optimizing the lead compounds to develop potent and selective drug candidates. This in-depth technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

VII. References

-

Verma, A., Joshi, S., & Singh, D. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-127.

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Banasik, K., & Gryko, D. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

Sources

Spectroscopic Analysis of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(4-Bromophenyl)-2-methyl-1,3-oxazole (CAS No. 22091-49-2). Due to the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous compounds, to predict and interpret the key spectroscopic features of this molecule. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this and related oxazole derivatives.

Introduction

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific derivative, this compound, combines this heterocyclic core with a bromophenyl moiety, a common functional group used to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target compound. This guide provides a comprehensive overview of the anticipated NMR, IR, and MS data for this compound, explaining the theoretical basis for the predicted spectral characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ (C2-methyl) | 2.4 - 2.6 | Singlet (s) | N/A | The methyl group is attached to the C2 of the oxazole ring and has no adjacent protons, resulting in a singlet. |

| H5 (Oxazole) | 7.8 - 8.2 | Singlet (s) | N/A | The proton at C5 of the oxazole ring is a single proton on the heterocyclic ring with no adjacent protons to couple with. |

| H2'/H6' (Aromatic) | 7.5 - 7.7 | Doublet (d) | ~8-9 | These protons are ortho to the oxazole substituent and will appear as a doublet due to coupling with the H3'/H5' protons. |

| H3'/H5' (Aromatic) | 7.6 - 7.8 | Doublet (d) | ~8-9 | These protons are ortho to the bromine atom and will appear as a doublet due to coupling with the H2'/H6' protons. |

Note: Predicted chemical shifts are based on typical values for similar chemical environments and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (C2-methyl) | 13 - 15 | Typical range for a methyl group attached to an sp² carbon of a heterocyclic ring. |

| C5 (Oxazole) | 120 - 125 | The C5 carbon of the oxazole ring typically appears in this region. |

| C4 (Oxazole) | 135 - 140 | The C4 carbon, being attached to the phenyl group, will be downfield. |

| C2 (Oxazole) | 160 - 165 | The C2 carbon, bonded to nitrogen and oxygen, is the most deshielded carbon of the oxazole ring. |

| C1' (Aromatic) | 128 - 132 | The ipso-carbon of the phenyl ring attached to the oxazole. |

| C2'/C6' (Aromatic) | 127 - 130 | Aromatic carbons ortho to the oxazole substituent. |

| C3'/C5' (Aromatic) | 131 - 134 | Aromatic carbons ortho to the bromine atom, deshielded by the halogen. |

| C4' (Aromatic) | 122 - 126 | The carbon atom directly bonded to the bromine atom. |

Note: These are estimated chemical shifts based on data from related structures. Actual values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3000 | Medium | C-H stretch (aromatic & heterocyclic) | Stretching vibrations of C-H bonds on the phenyl and oxazole rings. |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the methyl group's C-H bonds. |

| ~1610, ~1580, ~1480 | Medium-Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| ~1550 - 1500 | Medium | C=N stretch (oxazole) | Stretching vibration of the carbon-nitrogen double bond within the oxazole ring. |

| ~1100 - 1000 | Strong | C-O-C stretch (oxazole) | Asymmetric and symmetric stretching of the C-O-C linkage in the oxazole ring. |

| ~1070 | Strong | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

| ~830 | Strong | C-H bend (para-disubstituted) | Out-of-plane bending of the C-H bonds on the para-disubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Mass Spectral Peaks

| m/z | Ion Formula | Identity | Rationale |

| 237/239 | [C₁₀H₈BrNO]⁺ | Molecular Ion (M⁺) | The intact molecule with one electron removed. The isotopic pattern confirms the presence of one bromine atom. |

| 222/224 | [C₉H₅BrNO]⁺ | [M - CH₃]⁺ | Loss of the methyl group from the C2 position. |

| 180/182 | [C₈H₅Br]⁺ | [M - CH₃ - NCO]⁺ | Subsequent loss of the isocyanate radical. |

| 155/157 | [C₇H₄Br]⁺ | [M - CH₃ - NCO - HCN]⁺ | Loss of hydrogen cyanide from the previous fragment. |

| 76 | [C₆H₄]⁺ | [Benzyne]⁺ | Loss of the bromine radical from the bromophenyl cation. |

Experimental Protocols

While experimental data for the target compound is not provided here, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) is typically used.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on well-established spectroscopic principles and data from analogous structures, it is crucial to note that these are predicted values. Experimental verification using the protocols outlined is essential for unambiguous structural confirmation. This guide serves as a foundational resource for researchers working with this and structurally related compounds, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

Due to the predictive nature of this guide, direct citations for experimental data of the target compound are not available. The principles and data for analogous structures are based on widely accepted knowledge in the field of organic spectroscopy. For foundational information, please refer to standard textbooks on the subject.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Oxazole Scaffold: A Privileged Motif for Targeting Diverse Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-containing compounds, delving into their mechanisms of action across oncology, inflammatory diseases, infectious diseases, and neurological disorders. We will explore the causal relationships behind experimental designs for target validation and provide detailed, field-proven protocols for researchers in drug discovery and development. This guide is intended to serve as a practical resource, bridging the gap between theoretical knowledge and laboratory application, and empowering scientists to rationally design and evaluate the next generation of oxazole-based therapeutics.

Introduction: The Enduring Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole nucleus is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[1] Its appeal to medicinal chemists stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets.[2] The inherent chemical stability and synthetic tractability of the oxazole ring further enhance its utility as a foundational element in drug design.[1] This guide will systematically explore the diverse therapeutic targets of oxazole compounds, providing both a high-level overview of their biological activities and detailed, practical guidance for their investigation.

Oxazoles in Oncology: A Multi-pronged Attack on Cancer

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting a wide array of molecules and pathways critical for cancer cell proliferation, survival, and metastasis.[3]

Signal Transducer and Activator of Transcription 3 (STAT3)

Mechanism of Action: Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor cell survival, proliferation, and angiogenesis.[4] Oxazole-based compounds have been developed as inhibitors of STAT3, often by targeting the SH2 domain, which is critical for STAT3 dimerization and subsequent activation.[5] For instance, the oxazole-based peptidomimetic S3I-M2001 has been shown to selectively disrupt active STAT3:STAT3 dimers, leading to the aggregation of hyperactivated STAT3 into nonfunctional perinuclear aggresomes and its eventual proteasome-mediated degradation.[5][6] This disruption of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Bcl-xL and inhibits tumor growth.[6]

Experimental Protocol: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is a robust method for quantifying the transcriptional activity of STAT3 and assessing the efficacy of potential inhibitors.[7][8]

-

Principle: Cells are co-transfected with a luciferase reporter plasmid under the control of a STAT3-responsive promoter and a plasmid expressing a constitutively active form of STAT3 (or stimulated with a cytokine like IL-6). Inhibition of the STAT3 pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.[7]

-

Step-by-Step Methodology:

-

Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[8]

-

Compound Treatment: After overnight incubation, treat the cells with various concentrations of the oxazole test compound. Include a vehicle control (e.g., DMSO) and a known STAT3 inhibitor as a positive control.[8]

-

Cell Lysis and Luciferase Assay: After the desired incubation period (typically 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]

-